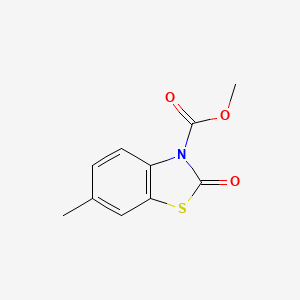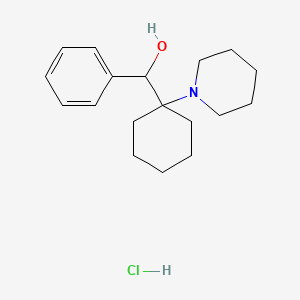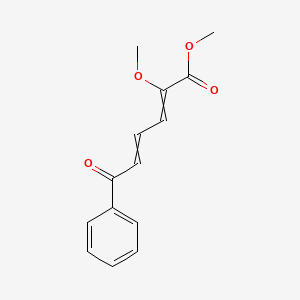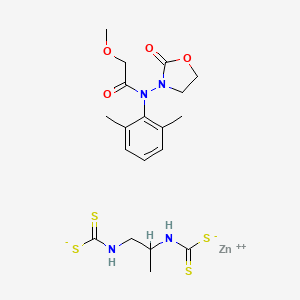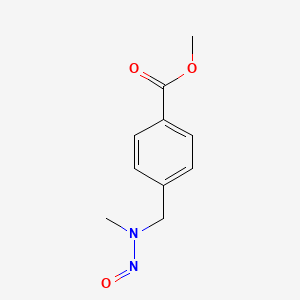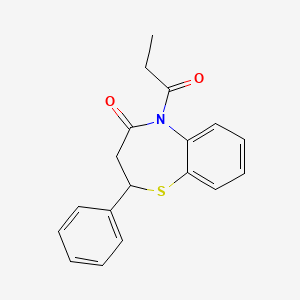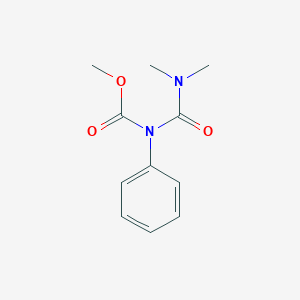
6-Bromoheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoheptan-2-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the sixth carbon of a heptan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromoheptan-2-one can be synthesized through several methods. One common approach involves the bromination of heptan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack by the ketone to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromoheptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2), leading to the formation of different substituted heptan-2-one derivatives.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent, often at low temperatures to control the reaction rate.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted heptan-2-one derivatives, such as 6-hydroxyheptan-2-one or 6-aminoheptan-2-one.
Reduction: 6-Bromoheptan-2-ol.
Oxidation: 6-Bromoheptanoic acid.
Aplicaciones Científicas De Investigación
6-Bromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with brominated functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 6-Bromoheptan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the bromine atom. The carbonyl carbon is susceptible to nucleophilic attack due to its partial positive charge, while the bromine atom can act as a leaving group in substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromoheptan-2-one: Similar in structure but with the bromine atom attached to the first carbon instead of the sixth.
2-Bromoheptan-2-one: The bromine atom is attached to the second carbon, making it a more reactive compound due to the proximity of the bromine to the carbonyl group.
6-Chloroheptan-2-one: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromoheptan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific derivatives that may not be easily accessible with other similar compounds.
Propiedades
Número CAS |
106230-27-7 |
|---|---|
Fórmula molecular |
C7H13BrO |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
6-bromoheptan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(8)4-3-5-7(2)9/h6H,3-5H2,1-2H3 |
Clave InChI |
BRGAINZCELARFD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

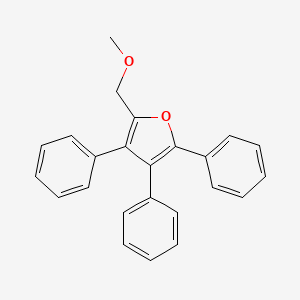
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
